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Compound of Interest

Compound Name: Ethyl 3,5-dihydroxybenzoate

Cat. No.: B009963 Get Quote

A detailed analysis for researchers and professionals in drug development, this guide provides

a comparative spectroscopic overview of Ethyl 3,5-dihydroxybenzoate, its intermediate

precursor 3,5-dihydroxybenzoic acid, and the initial starting material, benzoic acid. The

following sections present key quantitative spectroscopic data, detailed experimental

methodologies, and a visualization of the synthetic pathway.

This guide offers an objective comparison of the spectral characteristics of Ethyl 3,5-
dihydroxybenzoate and its precursors, supported by experimental data from ¹H NMR, ¹³C

NMR, FT-IR, and UV-Vis spectroscopy. This information is critical for compound identification,

purity assessment, and understanding the structural transformations throughout the synthesis

process.

Synthetic Pathway Overview
Ethyl 3,5-dihydroxybenzoate is synthesized in a two-step process starting from benzoic acid.

The first step involves the sulfonation of benzoic acid followed by alkaline fusion to yield 3,5-

dihydroxybenzoic acid.[1][2] The subsequent step is a Fischer esterification of 3,5-

dihydroxybenzoic acid with ethanol to produce the final product, Ethyl 3,5-
dihydroxybenzoate.

Benzoic Acid 3,5-Dihydroxybenzoic Acid

1. Fuming H₂SO₄

2. NaOH, fusion Ethyl 3,5-dihydroxybenzoate

Ethanol, H₂SO₄ (cat.)
Reflux
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Figure 1: Synthesis of Ethyl 3,5-dihydroxybenzoate from Benzoic Acid.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for benzoic acid, 3,5-

dihydroxybenzoic acid, and Ethyl 3,5-dihydroxybenzoate.

Table 1: ¹H NMR Spectroscopic Data

Compound Solvent
Chemical Shift (δ) ppm,
Multiplicity, Integration,
Assignment

Benzoic Acid CDCl₃

8.20 (d, 2H, Ar-H ortho to

COOH), 7.68 (t, 1H, Ar-H para

to COOH), 7.55 (t, 2H, Ar-H

meta to COOH), 11.67 (s, 1H,

COOH)[3]

3,5-Dihydroxybenzoic Acid DMSO-d₆

6.85 (d, J=2.2 Hz, 2H, Ar-H

ortho to COOH), 6.45 (t, J=2.2

Hz, 1H, Ar-H para to COOH),

9.6 (br s, 2H, OH), 12.6 (br s,

1H, COOH)

Ethyl 3,5-dihydroxybenzoate CDCl₃

7.10 (d, J=2.3 Hz, 2H, Ar-H

ortho to COOC₂H₅), 6.65 (t,

J=2.3 Hz, 1H, Ar-H para to

COOC₂H₅), 5.4 (br s, 2H, OH),

4.35 (q, J=7.1 Hz, 2H, -

OCH₂CH₃), 1.38 (t, J=7.1 Hz,

3H, -OCH₂CH₃)[4]

Table 2: ¹³C NMR Spectroscopic Data
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Compound Solvent
Chemical Shift (δ) ppm,
Assignment

Benzoic Acid CDCl₃

172.60 (COOH), 133.89 (Ar-C

para to COOH), 130.28 (Ar-C

ortho to COOH), 129.39 (Ar-C

ipso to COOH), 128.55 (Ar-C

meta to COOH)[3]

3,5-Dihydroxybenzoic Acid DMSO-d₆

167.5 (COOH), 158.5 (Ar-C-

OH), 132.0 (Ar-C ipso to

COOH), 108.0 (Ar-C ortho to

COOH), 107.5 (Ar-C para to

COOH)

Ethyl 3,5-dihydroxybenzoate CDCl₃

166.5 (C=O), 156.0 (Ar-C-OH),

131.5 (Ar-C ipso to COOC₂H₅),

108.5 (Ar-C), 108.0 (Ar-C),

61.5 (-OCH₂CH₃), 14.5 (-

OCH₂CH₃)

Table 3: FT-IR Spectroscopic Data
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Compound Sample Phase
Wavenumber (cm⁻¹),
Assignment

Benzoic Acid Solid

3000-2500 (broad, O-H stretch

of carboxylic acid dimer),

1680-1710 (strong, C=O

stretch), 1600, 1450 (C=C

aromatic stretch), 1320-1210

(C-O stretch)[5]

3,5-Dihydroxybenzoic Acid Solid

3500-3300 (broad, O-H

stretch, phenolic), 3000-2500

(broad, O-H stretch of

carboxylic acid), 1680-1700

(strong, C=O stretch), 1600,

1470 (C=C aromatic stretch)

Ethyl 3,5-dihydroxybenzoate Solid

3400-3200 (broad, O-H

stretch, phenolic), 1690-1710

(strong, C=O stretch, ester),

1605, 1465 (C=C aromatic

stretch), 1250 (asymmetric C-

O-C stretch), 1150 (symmetric

C-O-C stretch)

Table 4: UV-Vis Spectroscopic Data

Compound Solvent
λmax (nm), Molar
Absorptivity (ε)

Benzoic Acid Ethanol 225, 270, 280[6]

3,5-Dihydroxybenzoic Acid Acidic Water 208, 250, 308[6]

Ethyl 3,5-dihydroxybenzoate Ethanol ~242, ~296
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Synthesis of 3,5-Dihydroxybenzoic Acid from Benzoic
Acid
This procedure involves the sulfonation of benzoic acid followed by alkaline fusion.[1]

Sulfonation: Benzoic acid (1.64 moles) is added to fuming sulfuric acid (500 ml) in a Kjeldahl

flask. The mixture is heated in an oil bath at 240–250 °C for 5 hours. After cooling, the

solution is poured into ice water.

Neutralization and Salt Formation: The acidic solution is neutralized with barium carbonate.

The resulting precipitate of barium sulfate is filtered off. The filtrate containing the barium salt

of 3,5-disulfonic acid is concentrated.

Alkaline Fusion: The dried barium salt is added to a molten mixture of sodium and potassium

hydroxides at 250-260 °C. The temperature is then raised to 280-310 °C for 1 hour.

Work-up and Isolation: The cooled melt is dissolved in water, and the barium sulfite is filtered

off. The filtrate is acidified with concentrated hydrochloric acid. The crude 3,5-

dihydroxybenzoic acid is extracted with ether, dried, and the solvent is evaporated. The

product can be further purified by recrystallization.[1]

Synthesis of Ethyl 3,5-dihydroxybenzoate (Fischer
Esterification)
This is a standard Fischer esterification procedure.

Reaction Setup: 3,5-Dihydroxybenzoic acid (1 equivalent) is dissolved in an excess of

absolute ethanol. A catalytic amount of concentrated sulfuric acid is carefully added.

Reflux: The reaction mixture is heated to reflux and maintained at this temperature for

several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

Work-up: After the reaction is complete, the excess ethanol is removed under reduced

pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed with

water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
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Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the

solvent is evaporated to yield the crude ester. The product can be purified by recrystallization

or column chromatography.

Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-25 mg of the solid sample is dissolved in 0.6-0.7 mL of

a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

¹H NMR Spectroscopy: Spectra are acquired on a 400 MHz or higher spectrometer.

Standard acquisition parameters include a sufficient number of scans to obtain a good

signal-to-noise ratio, a spectral width covering the aromatic and aliphatic regions, and a

relaxation delay of 1-2 seconds.

¹³C NMR Spectroscopy: Spectra are acquired on a 100 MHz or higher spectrometer using a

proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay

(2-5 seconds) are typically required compared to ¹H NMR to obtain adequate signal intensity

for all carbon atoms, especially quaternary carbons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Solid): A small amount of the solid sample is placed directly onto the

crystal of an Attenuated Total Reflectance (ATR) accessory. Pressure is applied to ensure

good contact between the sample and the crystal. Alternatively, a KBr pellet can be prepared

by grinding a small amount of the sample with dry KBr powder and pressing it into a

transparent disk.[5]

Data Acquisition: The FT-IR spectrum is recorded in the mid-infrared range (typically 4000-

400 cm⁻¹). A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded

and automatically subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent

solvent (e.g., ethanol, methanol, or water). The concentration is adjusted to ensure that the
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absorbance falls within the linear range of the spectrophotometer (typically 0.1 to 1.0

absorbance units).

Data Acquisition: The UV-Vis spectrum is recorded over a wavelength range of

approximately 200-400 nm using a dual-beam spectrophotometer. A cuvette containing the

pure solvent is used as a reference. The wavelength of maximum absorbance (λmax) is

determined from the spectrum.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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